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Compound of Interest

Compound Name: TCS 359

Cat. No.: B1684614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of TCS 359, a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3). The

information is curated for researchers and professionals involved in oncology, hematology, and

drug discovery.

Core Compound Details: TCS 359
TCS 359, with the IUPAC name 2-(3,4-dimethoxybenzamido)-4,5,6,7-

tetrahydrobenzo[b]thiophene-3-carboxamide, is a small molecule inhibitor belonging to the 2-

acylaminothiophene-3-carboxamide class of compounds.[1][2][3] It has emerged as a

significant tool in the study of hematological malignancies, particularly those driven by

mutations in the FLT3 receptor.

Chemical Structure and Properties
The chemical and physical properties of TCS 359 are summarized in the table below, providing

a quick reference for experimental design and handling.
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Property Value Reference

Chemical Formula C₁₈H₂₀N₂O₄S [2][4]

Molecular Weight 360.43 g/mol [2][4]

CAS Number 301305-73-7 [1][2][4]

Appearance
Light yellow to brown powder

or crystals
[1][5]

Solubility
Insoluble in water and ethanol;

soluble in DMSO (≥9 mg/mL)
[4]

Purity >98.0% (HPLC) [1][3]

Storage
Store at -20°C, protected from

light
[1][4][6]
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Biological Activity and Mechanism of Action
TCS 359 is a potent and selective inhibitor of FLT3, a receptor tyrosine kinase that plays a

critical role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[3]

[4] Dysregulation of FLT3 signaling, often through internal tandem duplication (ITD) mutations,

is a key driver in acute myeloid leukemia (AML).[4]

Quantitative Biological Data
The inhibitory activity of TCS 359 against FLT3 and its effect on leukemic cells are presented in

the following table.
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Target/Cell Line Assay Type IC₅₀ Value Reference

FLT3 Kinase In vitro kinase assay 42 nM (0.042 µM) [2][4][7]

MV4-11 Cells (Human

AML cell line with

FLT3-ITD)

Cell proliferation

assay
340 nM (0.34 µM) [4][6]

Signaling Pathway Inhibition
TCS 359 exerts its anti-proliferative effects by blocking the ATP-binding site of the FLT3 kinase

domain, thereby inhibiting its autophosphorylation and the subsequent activation of

downstream signaling pathways. This disruption of oncogenic signaling leads to cell cycle

arrest and apoptosis in FLT3-dependent cancer cells.
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Figure 1: Simplified FLT3 signaling pathway and the inhibitory action of TCS 359.
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Experimental Protocols
Detailed methodologies for key experiments involving TCS 359 are provided below. These

protocols are based on established methods and literature precedents.

Synthesis of TCS 359
The synthesis of TCS 359 is based on the procedures described for 2-acylaminothiophene-3-

carboxamides. The general synthetic route involves the formation of a

tetrahydrobenzo[b]thiophene core followed by amidation reactions. While the full detailed

protocol is found in the primary literature, the key steps are outlined below.

Starting Materials
(e.g., Cyclohexanone, Malononitrile, Sulfur) Gewald Reaction 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Hydrolysis 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid Amidation with

3,4-Dimethoxybenzoyl chloride TCS 359

Click to download full resolution via product page

Figure 2: General synthetic workflow for TCS 359.

A detailed protocol can be found in: Patch, R. J., et al. (2006). Identification of 2-

acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorganic & medicinal

chemistry letters, 16(12), 3282-6.

In Vitro FLT3 Kinase Assay
This assay quantifies the inhibitory effect of TCS 359 on the enzymatic activity of the isolated

FLT3 kinase domain.

Materials:

Recombinant human FLT3 kinase domain

Fluorescein-labeled phosphopeptide substrate (e.g., from Panvera Kinase Kit)

Anti-phosphotyrosine antibody

ATP, MgCl₂
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TCS 359 dissolved in DMSO

Assay buffer (e.g., HEPES-based buffer)

384-well plates

Fluorescence polarization plate reader

Procedure:

Prepare serial dilutions of TCS 359 in DMSO.

In a 384-well plate, add the FLT3 kinase, the peptide substrate, and the TCS 359 dilution (or

DMSO for control).

Initiate the kinase reaction by adding ATP and MgCl₂.

Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

Stop the reaction by adding EDTA.

Add the anti-phosphotyrosine antibody and incubate to allow for binding to the

phosphorylated substrate.

Measure the fluorescence polarization. The degree of polarization is inversely proportional to

the amount of phosphorylated substrate, and thus to the kinase activity.

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Cell Proliferation Assay (MV4-11 Cells)
This assay determines the effect of TCS 359 on the proliferation of FLT3-ITD positive AML

cells.

Materials:

MV4-11 human acute myeloid leukemia cell line
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RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and

penicillin/streptomycin

TCS 359 dissolved in DMSO

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®)

Luminometer

Procedure:

Seed MV4-11 cells in a 96-well plate at a density of approximately 10,000 cells per well.

Prepare serial dilutions of TCS 359 in culture medium.

Add the TCS 359 dilutions to the wells. Include a vehicle control (DMSO) and a no-treatment

control.

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for a short period to stabilize the luminescent signal.

Measure the luminescence, which is proportional to the number of viable cells.

Calculate the IC₅₀ value by plotting the percentage of cell growth inhibition against the

logarithm of the inhibitor concentration.

Additional Applications
Recent studies have explored the utility of TCS 359 beyond its application in AML. Notably, it

has been shown to promote the maturation of megakaryocytes and the production of platelet-

like particles in vitro, suggesting its potential in studying thrombopoiesis. This effect appears to

be independent of FLT3 inhibition, indicating off-target activities that warrant further

investigation.
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Conclusion
TCS 359 is a well-characterized, potent inhibitor of FLT3 kinase with demonstrated efficacy in

preclinical models of acute myeloid leukemia. Its defined chemical structure, clear mechanism

of action, and the availability of established experimental protocols make it a valuable tool for

both basic research into FLT3 signaling and for the development of novel anti-cancer

therapeutics. Further exploration of its off-target effects, such as the promotion of

megakaryocyte maturation, may open new avenues for its application in other areas of

hematological research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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